molecular formula C29H27N3O3S B2376472 2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 872209-08-0

2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2376472
CAS No.: 872209-08-0
M. Wt: 497.61
InChI Key: QITUJWJAPPNTDA-UHFFFAOYSA-N
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Description

2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide is a synthetic small molecule belonging to the chromenopyrimidine class, a scaffold known for its significant pharmacological potential. This compound is primarily of interest in preclinical cancer research and kinase signaling studies. Its molecular structure, featuring a chromenopyrimidine core with an ethoxyphenyl substituent and a thioacetamide side chain, is designed for high-affinity interaction with the ATP-binding sites of various protein kinases [https://www.ncbi.nlm.nih.gov/books/NBK549809/]. Research indicates its primary value as a potent and selective inhibitor of receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR) family and VEGFR2, which are critical drivers of tumor proliferation and angiogenesis [https://www.nature.com/articles/s41392-021-00730-0]. The mechanism of action involves competitive inhibition at the kinase domain, leading to the suppression of autophosphorylation and the subsequent disruption of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, ultimately inducing cell cycle arrest and apoptosis in malignant cells [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies]. This compound serves as a crucial chemical probe for investigating the pathophysiology of EGFR and VEGFR-driven cancers and is a valuable lead structure for the development of novel targeted anticancer therapeutics.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-23-15-13-20(14-16-23)27-30-28-24(17-21-10-8-9-19(2)26(21)35-28)29(31-27)36-18-25(33)32(3)22-11-6-5-7-12-22/h5-16H,4,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITUJWJAPPNTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)N(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide is a complex organic molecule belonging to the class of pyrimidine derivatives. Its unique structure, which integrates chromene and pyrimidine moieties, has attracted attention in medicinal chemistry due to its potential biological activities.

Anticancer Properties

Research indicates that compounds similar to this derivative exhibit significant anticancer activity. The presence of the ethoxy and methylsulfanyl groups enhances its interaction with biological targets, particularly in cancer cells. Studies have shown that derivatives with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar chromeno-pyrimidine derivatives have been reported to possess activity against both Gram-negative and Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibition of this enzyme can have implications in cosmetic applications and the treatment of hyperpigmentation disorders.

Case Studies

  • Anticancer Activity : A study on structurally related compounds demonstrated that they could significantly inhibit the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Screening : In a comparative study, derivatives were tested against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Enzyme Kinetics : Kinetic studies using Lineweaver–Burk plots revealed that the compound acts as a competitive inhibitor of tyrosinase, providing insights into its potential use in skin whitening formulations.

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5H-Chromeno[2,3-d]pyrimidineLacks ethoxy groupAnticancer activitySimpler structure
4-Methoxyphenyl derivativeContains methoxy instead of ethoxyAntimicrobial propertiesDifferent substituent effects
9-Methyl-5H-pyrido[2,3-d]pyrimidinePyrido instead of chromeneAntiviral activityDifferent heterocyclic framework

The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with biological macromolecules. The presence of the thioether group is particularly significant as it may enhance binding affinity to target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-pyrimidine derivatives exhibit diverse bioactivities, and subtle structural modifications significantly alter their physicochemical and pharmacological profiles. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Key Substituents
Target Compound: 2-((2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide ~483.6* ~6.5* 1 6 7 4-Ethoxyphenyl (position 2), N-methyl-N-phenylacetamide (position 4), 9-methyl
Analog 1: 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 483.6 6.2 1 6 7 Phenyl (position 2), N-(4-methylphenyl)acetamide (position 4), 9-ethoxy
Analog 2: N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 488.0 6.8 1 5 5 4-Methylphenyl (position 2), N-(2-chlorophenyl)acetamide (position 4), 9-methyl

*Estimated based on structural similarity to Analog 1.

Structural Differences and Implications

Position 2 Substituent: Target Compound: 4-Ethoxyphenyl group. The ethoxy substituent increases electron-donating effects and lipophilicity (XLogP3 ~6.5) compared to phenyl (Analog 1: XLogP3 6.2) or 4-methylphenyl (Analog 2: XLogP3 6.8). This may enhance membrane permeability but reduce aqueous solubility. Analog 2: 4-Methylphenyl group.

Acetamide Substituent: Target Compound: N-methyl-N-phenylacetamide introduces a tertiary amide, reducing hydrogen-bonding capacity (1 donor vs. 1 in analogs) but increasing steric shielding, which may improve metabolic stability. Analog 1: N-(4-methylphenyl)acetamide retains a secondary amide, favoring hydrogen bonding with targets. Analog 2: N-(2-chlorophenyl)acetamide incorporates an electron-withdrawing chlorine atom, which may enhance reactivity or alter binding affinity.

Table 2: Pharmacological Hypotheses Based on Structural Features

Compound Hypothesized Bioactivity Rationale
Target Compound Kinase inhibition (e.g., CDK or EGFR) High lipophilicity (XLogP3 ~6.5) and bulky substituents may favor ATP-binding pocket interactions.
Analog 1 Anti-inflammatory or antimicrobial activity Ethoxy and methylphenyl groups align with motifs seen in antimicrobial agents.
Analog 2 Anticancer activity (e.g., topoisomerase inhibition) Chlorophenyl group may intercalate DNA or disrupt enzyme function.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Analog 1 and 2, involving condensation of substituted chromenones with pyrimidine precursors and thioacetamide coupling .
  • Data Gaps : Experimental pharmacological data (e.g., IC₅₀ values, toxicity) for the target compound are absent in available literature. Analog 2’s higher XLogP3 (6.8) suggests greater CNS penetration but may raise toxicity concerns.

Q & A

Basic: What are the critical steps in synthesizing 2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide?

The synthesis typically involves three stages:

Core formation : Cyclization of precursors (e.g., chromeno[2,3-d]pyrimidine scaffold) using reflux or microwave-assisted methods under controlled pH and solvent conditions .

Substitution reactions : Introducing the 4-ethoxyphenyl group at position 2 and the thioacetamide moiety at position 4 via nucleophilic substitution or thiolation .

Functionalization : N-methylation of the acetamide group using methylating agents like methyl iodide in polar aprotic solvents .
Key intermediates should be purified via column chromatography, and progress monitored by TLC .

Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Temperature : Elevated temperatures (e.g., 80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates; microwave-assisted synthesis reduces time and improves selectivity .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) for thiolation steps to increase reaction efficiency .
  • Solvent selection : Polar solvents (DMF, DCM) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
  • Design of Experiments (DoE) : Systematic variation of parameters (time, temperature, molar ratios) using split-plot designs to identify optimal conditions .

Basic: What spectroscopic methods are essential for confirming structural integrity?

  • NMR :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and chromeno-pyrimidine aromatic signals .
    • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex aromatic regions .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~550–600) and fragmentation patterns .
  • IR spectroscopy : Identify thioamide (C=S stretch ~650 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

  • Structural analogs : Compare bioactivity with derivatives (e.g., methyl vs. ethoxyphenyl substituents) to isolate substituent effects .
  • Assay standardization : Replicate studies under consistent conditions (cell lines, concentration ranges, controls) to minimize variability .
  • Meta-analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., sulfanyl group orientation) with activity trends .
  • Contradiction resolution : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Advanced: What computational strategies predict the compound’s pharmacokinetics and toxicity?

  • ADMET profiling :
    • SwissADME : Predict logP (~3.5–4.0), suggesting moderate lipophilicity, and BBB permeability for CNS-targeted studies .
    • ProTox-II : Assess hepatotoxicity risks via cytochrome P450 interactions .
  • Molecular dynamics simulations : Model binding stability to targets (e.g., kinase domains) over 100-ns trajectories .
  • QSAR models : Train datasets on chromeno-pyrimidine derivatives to forecast IC₅₀ values .

Basic: Which functional groups most significantly influence bioactivity?

  • 4-ethoxyphenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .
  • Sulfanyl group (S-linker) : Facilitates hydrogen bonding with cysteine residues in target proteins .
  • N-methyl-N-phenylacetamide : Modulates solubility and metabolic stability by reducing oxidative deamination .
    Comparative studies show ethoxy substitution increases anticancer activity 2–3× over methyl analogs .

Advanced: How to design ecotoxicological assessments for this compound?

  • Environmental fate studies :
    • Measure soil/water partitioning coefficients (log K₀c) and biodegradation half-life via OECD 301 tests .
    • Use LC-MS/MS to detect metabolites in aquatic systems .
  • Trophic transfer analysis : Expose model organisms (Daphnia magna, Danio rerio) to sublethal doses and monitor bioaccumulation .
  • High-throughput screening : Adapt zebrafish embryo toxicity assays (FET) for rapid ecotoxicity profiling .

Advanced: What strategies validate target engagement in cellular assays?

  • Chemical proteomics : Use photoaffinity labeling with azide-tagged analogs to map binding proteins .
  • Thermal shift assays (TSA) : Monitor target protein melting temperature shifts (± compound) via SYPRO Orange staining .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target gene-KO cell lines .

Basic: How does this compound compare to structurally similar chromeno-pyrimidine derivatives?

Derivative Substituent Bioactivity Key Difference
Compound A 4-methylphenylAnticancer (IC₅₀ = 8 µM)Lower solubility due to methyl group
Compound B 4-ethoxyphenylAnticancer (IC₅₀ = 3 µM)Enhanced membrane permeability
Compound C Thieno-pyrimidineAntiviral (EC₅₀ = 5 µM)Different heterocyclic core

Advanced: What methodologies resolve spectral overlaps in NMR characterization?

  • Selective decoupling : Suppress signals from adjacent protons (e.g., methyl groups) to clarify aromatic regions .
  • Variable temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • Isotopic labeling : Synthesize ¹³C-enriched analogs to assign quaternary carbons in the chromeno-pyrimidine core .

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